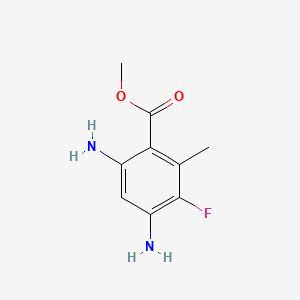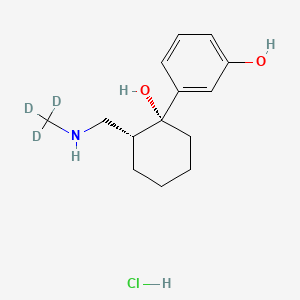
Tebupirimfos-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tebupirimfos-d7 is a deuterated analog of Tebupirimfos, an organophosphorus insecticide. This compound is primarily used in scientific research to study the metabolism and environmental fate of Tebupirimfos. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tebupirimfos-d7 involves the incorporation of deuterium atoms into the molecular structure of Tebupirimfos. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tebupirimfos-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Tebupirimfos-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of Tebupirimfos in various samples.
Biology: To study the metabolic pathways and environmental fate of Tebupirimfos.
Medicine: Research on the toxicological effects of Tebupirimfos and its analogs.
Industry: Used in the development of analytical methods for pesticide residue analysis.
Wirkmechanismus
Tebupirimfos-d7, like Tebupirimfos, acts as an acetylcholinesterase inhibitor. It interferes with the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in the death of the target organism.
Vergleich Mit ähnlichen Verbindungen
Tebupirimfos: The non-deuterated analog of Tebupirimfos-d7.
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: An organophosphorus insecticide used for similar purposes.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. This isotopic labeling allows for more accurate quantification and analysis of Tebupirimfos in various samples.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tebupirimfos-d7 involves the incorporation of seven deuterium atoms into the Tebupirimfos molecule.", "Starting Materials": [ "Tebupirimfos", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate", "Methanol" ], "Reaction": [ "Tebupirimfos is dissolved in deuterium oxide and reacted with sodium borohydride to reduce the phosphorus-oxygen bond.", "The reaction mixture is then purged with deuterium gas to replace the hydrogen atoms with deuterium atoms.", "Hydrochloric acid is added to the reaction mixture to protonate the phosphorus atom.", "Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the Tebupirimfos-d7 product.", "The product is extracted from the reaction mixture using ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude Tebupirimfos-d7 product.", "The crude product is purified by column chromatography using methanol as the eluent." ] } | |
CAS-Nummer |
1794979-28-4 |
Molekularformel |
C13H23N2O3PS |
Molekulargewicht |
325.414 |
IUPAC-Name |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3/i2D3,3D3,10D |
InChI-Schlüssel |
AWYOMXWDGWUJHS-SNQAWNDDSA-N |
SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C |
Synonyme |
Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl-d7) Ester; BAY-MAT 7484-d7; MAT 7484-d7; Phostebupirim-d7; Tebupirimphos-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)


![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)


